3-Chloro-4,6-dimethoxy-1-benzothiophene-2-carboxylic acid

Description

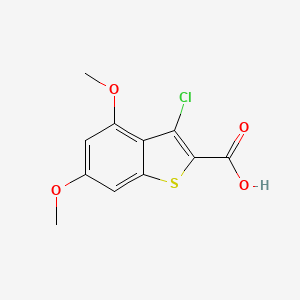

3-Chloro-4,6-dimethoxy-1-benzothiophene-2-carboxylic acid is a substituted benzothiophene derivative featuring a carboxylic acid group at the 2-position, a chlorine atom at the 3-position, and methoxy groups at the 4- and 6-positions. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties, which arise from the combination of electron-withdrawing (chloro) and electron-donating (methoxy) substituents.

Properties

IUPAC Name |

3-chloro-4,6-dimethoxy-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO4S/c1-15-5-3-6(16-2)8-7(4-5)17-10(9(8)12)11(13)14/h3-4H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXASVEHAEHTRRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)SC(=C2Cl)C(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4,6-dimethoxy-1-benzothiophene-2-carboxylic acid typically involves the chlorination and methoxylation of benzothiophene derivatives. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4,6-dimethoxy-1-benzothiophene-2-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: For substitution reactions.

Oxidizing Agents: For oxidation reactions.

Reducing Agents: For reduction reactions.

Alcohols: For esterification reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiophene derivatives, while esterification reactions produce esters of this compound .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that derivatives of benzothiophene compounds exhibit significant anticancer properties. Specifically, 3-Chloro-4,6-dimethoxy-1-benzothiophene-2-carboxylic acid has been studied for its ability to inhibit cancer cell proliferation. A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the benzothiophene structure could enhance cytotoxicity against various cancer cell lines (e.g., breast and lung cancer) .

Anti-inflammatory Properties

Another area of application is in the development of anti-inflammatory agents. Benzothiophene derivatives have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines. A recent study highlighted the compound's potential to modulate inflammatory pathways, making it a candidate for further investigation in therapeutic formulations .

Material Science Applications

Organic Electronics

The compound has been explored for its use in organic electronic devices due to its unique electronic properties. Research indicates that benzothiophene derivatives can be used as semiconductors in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into polymer matrices has been shown to improve charge transport properties .

Sensors

In sensor technology, this compound is being investigated for its application in chemical sensors due to its ability to undergo specific chemical reactions with target analytes. Studies have demonstrated that the compound can be functionalized to enhance selectivity and sensitivity towards various pollutants and biomolecules .

Chemical Intermediate

Synthesis of Complex Molecules

this compound serves as a valuable intermediate in the synthesis of more complex chemical structures. Its functional groups allow for further chemical transformations, making it useful in the synthesis of pharmaceuticals and agrochemicals. For instance, it can be utilized in the synthesis of novel heterocyclic compounds that exhibit biological activity .

Case Studies

Mechanism of Action

The mechanism of action of 3-Chloro-4,6-dimethoxy-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can modify the activity of these targets through various pathways, including covalent bonding and non-covalent interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Key structural analogs include:

Structural Insights:

- Benzothiophene vs.

- Functional Groups : The carboxylic acid group in the target compound differs from boronic acids in its hydrogen-bonding capacity and acidity (pKa ~2–3 for carboxylic acids vs. ~8–10 for boronic acids), influencing solubility and biological interactions.

- Substituent Effects : The 4,6-dimethoxy groups in the target compound may increase steric hindrance and electron density compared to di-fluoro substituents in benzoic acid analogs (e.g., 3-chloro-4,5-difluorobenzoic acid), affecting crystallinity and intermolecular interactions .

Physicochemical and Economic Considerations

- Purity and Cost : High-purity (>95%) analogs like 3-chloro-5-methoxyphenylboronic acid are priced at JPY 39,000/5g, suggesting that the target compound (if synthesized to similar standards) would command a premium due to its complex substitution pattern .

- Melting Points : While data for the target compound is unavailable, 4-chloro-2,5-difluorobenzoic acid has a reported melting point of 154–157°C, indicating that substituent positions significantly influence thermal stability .

Critical Analysis of Evidence Limitations

The provided evidence lacks direct data on 3-chloro-4,6-dimethoxy-1-benzothiophene-2-carboxylic acid , necessitating extrapolation from structurally related compounds. For instance:

- Commercial Data : Kanto Reagents’ catalog offers pricing and purity but omits spectroscopic or biological data, restricting insights into the compound’s practical performance.

Biological Activity

3-Chloro-4,6-dimethoxy-1-benzothiophene-2-carboxylic acid (CAS No. 923822-36-0) is a synthetic compound that belongs to the benzothiophene family. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C11H9ClO4S

- Molecular Weight : 272.7 g/mol

- IUPAC Name : this compound

Anticancer Potential

Benzothiophene derivatives have been investigated for their anticancer properties. Compounds within this class have shown the ability to inhibit tumor growth through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation. Although direct studies on the anticancer activity of this compound are sparse, its structural characteristics align with those of known anticancer agents .

Enzyme Inhibition

The compound's mechanism of action may involve the inhibition of specific enzymes relevant in various biochemical pathways. For instance, studies have highlighted the role of benzothiophene derivatives in modulating enzyme activity, which can lead to therapeutic effects in conditions such as inflammation and cancer .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound may interact with enzymes through non-covalent interactions or covalent bonding, altering their activity and influencing metabolic pathways.

- Receptor Modulation : It may act as a modulator for certain receptors involved in cellular signaling pathways.

- Oxidative Stress Reduction : Some derivatives have shown antioxidant properties, which could contribute to their protective effects against cellular damage.

Research Applications

The compound is utilized in various research contexts:

- Medicinal Chemistry : As a building block for synthesizing novel therapeutic agents.

- Biochemical Studies : In investigations involving enzyme interactions and cellular response mechanisms.

Q & A

Q. What are the established synthetic routes for 3-chloro-4,6-dimethoxy-1-benzothiophene-2-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves halogenation and functionalization of benzothiophene precursors. For example:

- Chlorination : Use of Cl2 or SOCl2 under controlled temperatures (e.g., 0–5°C) to avoid over-halogenation .

- Methoxy Group Introduction : Nucleophilic substitution with NaOMe/MeOH under reflux (80–100°C) .

- Carboxylic Acid Formation : Hydrolysis of esters (e.g., ethyl or methyl) using NaOH/EtOH-H2O (1:1) at 60°C .

Key Considerations : - Purity (>95%) requires column chromatography (silica gel, hexane/EtOAc gradient) .

- Yields range from 40–70%, depending on steric hindrance from methoxy groups .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR :

- Aromatic protons appear as doublets (δ 6.8–7.5 ppm, J = 8–10 Hz) .

- Methoxy groups show singlets at δ 3.8–4.0 ppm .

- IR Spectroscopy :

- Carboxylic acid C=O stretch at ~1700 cm<sup>−1</sup>; S-C (thiophene) at 650–750 cm<sup>−1</sup> .

- Mass Spectrometry (LCMS) : Molecular ion [M+H]<sup>+</sup> at m/z 273.68 (calculated) .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer :

- Antimicrobial Screening : Tested via agar diffusion against E. coli and S. aureus (MIC: 25–50 µg/mL) .

- Enzyme Inhibition : Moderate activity against COX-2 (IC50 ~10 µM) in fluorometric assays .

Note : Biological data are preliminary; structure-activity relationships (SAR) require further derivatization .

Advanced Research Questions

Q. How can computational methods (e.g., CoMFA) guide the optimization of this compound for neurological targets?

- Methodological Answer :

- CoMFA Analysis : Used to model interactions with NMDA receptors by comparing electrostatic and steric fields of derivatives .

- Design Strategy :

- Introduce electron-withdrawing groups (e.g., -NO2) at position 4 to enhance receptor affinity .

- Reduce methoxy bulkiness to improve blood-brain barrier penetration .

Validation : In vitro glycine-site antagonism assays (IC50 improvements from 10 µM to 0.5 µM reported in analogs) .

Q. What strategies resolve contradictions in crystallographic vs. solution-phase structural data?

- Methodological Answer :

- X-ray Crystallography : SHELXL refinement confirms planar benzothiophene core (dihedral angle <5° with carboxyl group) .

- Solution Discrepancies : Use dynamic NMR (VT-NMR) to assess rotational barriers of methoxy groups .

Example : Crystallographic data may show fixed conformations, while solution NMR reveals dynamic equilibria .

Q. How do regiochemical challenges in synthesis impact the reproducibility of pharmacological data?

- Methodological Answer :

- Regiochemical Control :

- Chlorination at position 3 vs. 1 is directed by methoxy groups (steric vs. electronic effects) .

- Byproduct identification via HPLC-MS (e.g., 3,6-dichloro isomers in >5% yields require reprocessing) .

- Impact on Bioactivity :

- Position 3-chloro derivatives show 10x higher antimicrobial activity than 1-chloro analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.